N-(2-Butenyl)-p-toluenesulfonamide
Description
Properties
CAS No. |
78388-17-7 |
|---|---|
Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31g/mol |
IUPAC Name |
N-[(E)-but-2-enyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15NO2S/c1-3-4-9-12-15(13,14)11-7-5-10(2)6-8-11/h3-8,12H,9H2,1-2H3/b4-3+ |
InChI Key |
GVERFQMCBZLDGJ-ONEGZZNKSA-N |
SMILES |
CC=CCNS(=O)(=O)C1=CC=C(C=C1)C |
Isomeric SMILES |
C/C=C/CNS(=O)(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CC=CCNS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
1.1. Palladium-Catalyzed Reactions
One of the notable applications of N-(2-Butenyl)-p-toluenesulfonamide is in palladium-catalyzed cascade reactions. For instance, it has been utilized in the synthesis of dihydropyrroles through the reaction with benzyl halides. The process involves a palladium-catalyzed cyclization-coupling mechanism that yields complex cyclic structures, demonstrating its utility in generating valuable intermediates for pharmaceuticals .
1.2. Mitsunobu Reaction
This compound can be employed in Mitsunobu reactions, which are crucial for forming amines from alcohols. This reaction allows for the coupling of various alcohols with sulfonamides to produce sulfonyl-protected amines, which are important intermediates in drug development .
Medicinal Chemistry
2.1. Antiviral Activity
Research has indicated that derivatives of this compound exhibit antiviral properties. For example, compounds derived from this sulfonamide have shown effectiveness against certain strains of viruses, suggesting potential applications in antiviral drug development .
2.2. Anti-Cancer Research
Studies have explored the potential anti-cancer effects of sulfonamide derivatives, including this compound. These compounds may inhibit specific pathways involved in tumor growth and proliferation, making them candidates for further investigation in cancer therapy .
Data Tables
The following table summarizes key findings related to the applications of this compound:
Case Studies
4.1. Dihydropyrrole Synthesis
A study demonstrated the successful use of this compound in synthesizing dihydropyrroles via a palladium-catalyzed reaction with benzyl halides. The reaction conditions included heating at elevated temperatures, leading to high yields of the desired cyclic products .
4.2. Antiviral Activity Assessment
In another investigation, derivatives of this compound were screened for antiviral activity against influenza viruses. The results indicated a significant reduction in viral replication, highlighting its potential as a lead compound for antiviral drug development .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares N-(2-Butenyl)-p-toluenesulfonamide with structurally related sulfonamides, highlighting substituent effects on physical properties, reactivity, and applications:
Physical and Spectral Properties
- Solubility : Hydroxyethyl and morpholinyl substituents (e.g., N,N-Bis(2-hydroxyethyl)) increase water solubility, while aryl and bicyclic groups enhance lipophilicity .
- NMR Complexity : N-(2-Butenyl) derivatives exhibit conformational isomerism, complicating spectral interpretation . Simpler derivatives (e.g., N-Allyl) show sharp, well-resolved peaks .
Q & A
Q. How can researchers optimize the synthesis of N-(2-Butenyl)-p-toluenesulfonamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate precursors (e.g., allenyl derivatives or silylated reagents) and reaction conditions. For instance, using morpholine as a nucleophile with N-allenyl-p-toluenesulfonamide precursors requires extended reaction times (72 hours) and flash chromatography (toluene/EtOAc 80:20) to isolate products, yielding ~29% . Alternative pathways, such as reactions with N-trimethylsilyl-p-toluenesulfonamide and diol derivatives, may offer higher yields under milder conditions . Adjusting stoichiometry (e.g., 1.2 equivalents of morpholine) and solvent polarity during purification can mitigate byproduct formation .
Q. What are the challenges in characterizing this compound using NMR spectroscopy?
- Methodological Answer : Conformational equilibria in solution can lead to split or broadened peaks in NMR spectra. For example, slow interconversion between conformers in this compound derivatives complicates spectral interpretation . To resolve this, researchers can employ:
- Variable-temperature (VT) NMR : Lower temperatures slow conformational exchange, sharpening peaks.
- Computational modeling : Density Functional Theory (DFT) calculations predict dominant conformers for comparison with experimental data.
- 2D NMR techniques : COSY or NOESY correlations help assign overlapping signals .
Q. What methodological approaches assess the toxicity profile of this compound in preclinical studies?
- Methodological Answer : While direct toxicity data for this compound is limited, structurally related p-toluenesulfonamide derivatives show low acute toxicity in animal models (e.g., no adverse effects in rats at 150 mg/kg/day) . Recommended approaches include:
- In vitro assays : HepG2 cell viability tests to screen for cytotoxicity.
- Metabolic stability studies : Liver microsome assays to evaluate metabolic pathways.
- Comparative toxicokinetics : Benchmarking against p-toluenesulfonamide’s established safety thresholds .
Advanced Research Questions
Q. How can researchers investigate reaction mechanisms in this compound derivative formation under catalytic conditions?
- Methodological Answer : Mechanistic studies require a combination of kinetic analysis and stereochemical tracking. For example:
- Asymmetric catalysis : Pd(II)-[SPRIX] catalysts enable enantioselective aminocarbonylation, forming chiral centers adjacent to the sulfonamide group. Monitoring reaction progress via HPLC or chiral GC helps quantify enantiomeric excess .
- Radical pathways : Aminobromination with N-bromosuccinimide (NBS) proceeds via bromine radical intermediates. Electron paramagnetic resonance (EPR) spectroscopy or radical trapping agents (e.g., TEMPO) can validate radical mechanisms .
Q. What advanced analytical techniques resolve conformational equilibria in this compound derivatives?
- Methodological Answer : Conformational dynamics can be dissected using:
- Dynamic NMR (DNMR) : Line-shape analysis at varying temperatures determines activation energy barriers for conformational exchange.
- Relaxation dispersion experiments : Measures exchange rates between conformers in the μs-ms timescale.
- Molecular dynamics (MD) simulations : Trajectories predict dominant conformers and their populations in solution .
Q. How can enantioselectivity be enhanced in asymmetric catalytic applications of this compound derivatives?
- Methodological Answer : Enantioselectivity is improved through:
- Chiral ligand design : Bulky substituents on Pd(II) catalysts (e.g., SPRIX ligands) create steric environments favoring one enantiomer .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing stereochemical control.
- Substrate engineering : Introducing electron-withdrawing groups (e.g., bromine) on the aromatic ring alters electronic interactions, improving catalyst-substrate alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
